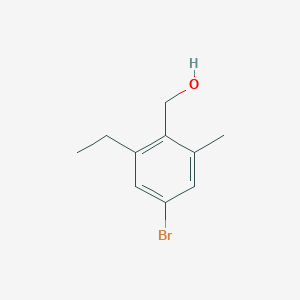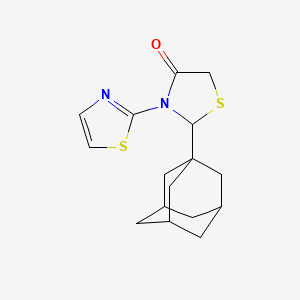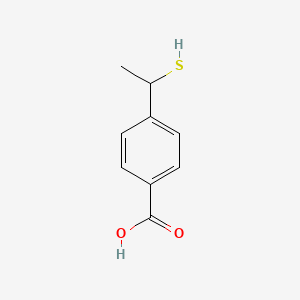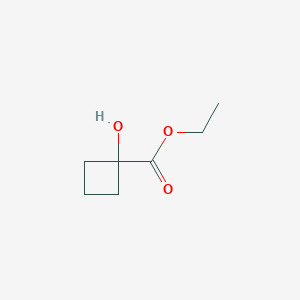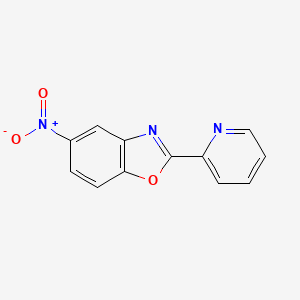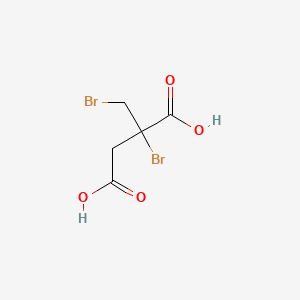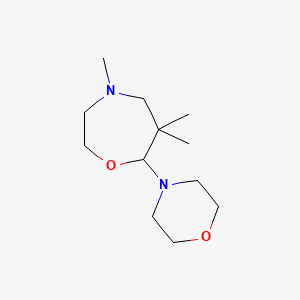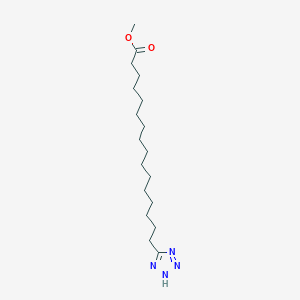
methyl 16-(2H-tetrazol-5-yl)hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate is a compound that features a tetrazole ring attached to a hexadecanoate chain. Tetrazoles are nitrogen-rich heterocycles known for their electron-donating and electron-withdrawing properties . The tetrazole ring is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
The synthesis of methyl 16-(2H-tetrazol-5-yl)hexadecanoate typically involves the formation of the tetrazole ring followed by its attachment to the hexadecanoate chain. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . Another approach involves the use of triethyl orthoformate and sodium azide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its electronic properties.
Substitution: The tetrazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: Tetrazole derivatives are known for their antibacterial, antifungal, and anti-inflammatory properties. This compound may be explored for similar medicinal applications.
Industry: It can be used in the development of new materials with specific electronic or mechanical properties.
Mécanisme D'action
The mechanism of action of methyl 16-(2H-tetrazol-5-yl)hexadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with various receptors . This stabilization can enhance the compound’s binding affinity and specificity for its targets, leading to its biological or chemical effects.
Comparaison Avec Des Composés Similaires
Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Known for its use in medicinal chemistry as a bioisostere for carboxylic acids.
2-Methyl-2H-tetrazole: Used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
Tetrazole-5-carboxylic acid: Another tetrazole derivative with applications in pharmaceuticals and material science. The uniqueness of this compound lies in its long hexadecanoate chain, which can impart distinct physical and chemical properties compared to other tetrazole derivatives.
Propriétés
Formule moléculaire |
C18H34N4O2 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
methyl 16-(2H-tetrazol-5-yl)hexadecanoate |
InChI |
InChI=1S/C18H34N4O2/c1-24-18(23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-22-20-17/h2-16H2,1H3,(H,19,20,21,22) |
Clé InChI |
HZDARSKWZVPOGE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCC1=NNN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


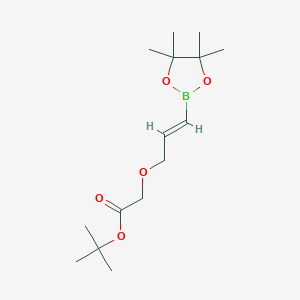
![3-[2-[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]ethylcarbamoyl]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B13992469.png)
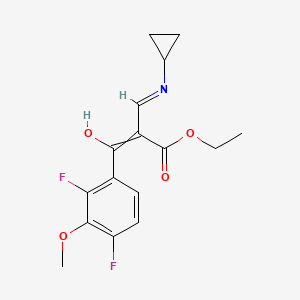
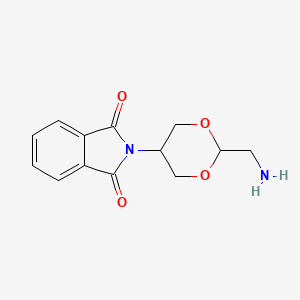
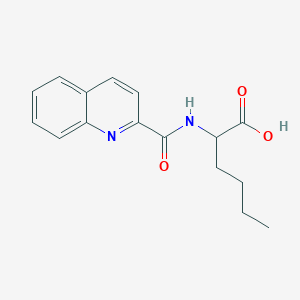
![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
